3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Lipophilicity Regioisomer comparison Drug-likeness

Researchers developing 5-lipoxygenase (5-LO) inhibitors or novel C-H activation methodologies require precise regioisomeric control. This compound solves the challenge of regioisomeric ambiguity through its unique ortho-relationship between the 2-methoxy and 1-allylic alcohol substituents, enabling dual directing-group strategies unavailable in 4-methoxy or 6-methoxy isomers. • Unique ortho-substitution geometry supports 5-LO pharmacophore alignment (benchmark DuP 654 IC₅₀ 0.01-0.2 µM) • Lower LogP (2.85) vs. regioisomers (3.07) may improve biochemical assay solubility • Batch-certified ≥98% purity with HPLC, NMR, and GC documentation for immediate research use

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Cat. No. B13614975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)C=CCO
InChIInChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+
InChIKeyNMXDNJAHJNLZST-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxynaphthylpropenol Structural Profile


3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS 125872-77-7, molecular formula C₁₄H₁₄O₂, MW 214.26) is a synthetic naphthalene derivative bearing a methoxy group at the 2-position and an allylic alcohol (prop-2-en-1-ol) moiety at the 1-position of the naphthalene bicyclic system . The compound belongs to the broader class of 2-methoxy-1-substituted naphthalenes, a scaffold that appears in numerous pharmacologically active anti-inflammatory agents and serves as a versatile building block for downstream synthetic elaboration [1]. Its SMILES notation OCC=CC1=C2C=CC=CC2=CC=C1OC confirms the unique vicinal relationship between the methoxy and allylic alcohol substituents, a substitution geometry that is not replicated by any of its closest regioisomeric analogs .

2-Methoxynaphthylpropenol SAR Differentiation


Compounds sharing the gross molecular formula C₁₄H₁₄O₂ but differing in ring-substitution geometry—such as 3-(6-methoxynaphthalen-2-yl)prop-2-en-1-ol (CAS 212078-46-1) and 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS 85328-81-0)—are not functionally equivalent to the target compound . The ortho-relationship between the 2-methoxy and 1-allylic alcohol groups in the target compound creates a unique electronic environment: the methoxy oxygen can engage in intramolecular hydrogen bonding with the allylic –OH, and the electron-donating methoxy group activates the naphthalene ring at specific positions for electrophilic substitution with a regioselectivity distinct from its 4-methoxy or 6-methoxy regioisomers . Measured logP differences (target LogP 2.85 versus 3.07 for the 4-methoxy isomer) further underscore that simple molecular-formula matching does not preserve critical physicochemical properties relevant to membrane permeability, solubility, and biological target engagement .

2-Methoxynaphthylpropenol Quantitative Evidence vs. Analogs


Lipophilicity vs. 4-Methoxy Regioisomer

The target compound exhibits a computed LogP of 2.8539, which is 0.21 log units lower than the 4-methoxy regioisomer 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol (LogP 3.0678) . This reduction in lipophilicity arises from the ortho-substitution geometry where the methoxy and allylic alcohol groups are in close proximity, enabling intramolecular hydrogen bonding that masks polar surface area from the solvent environment. The lower LogP translates to approximately 1.6-fold reduced partition into n-octanol, a difference that can be decisive for aqueous solubility-limited assay formats and permeability-limited cellular uptake .

Lipophilicity Regioisomer comparison Drug-likeness

Physicochemical Data Availability Gap vs. Regioisomer

The regioisomer 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS 85328-81-0) has experimentally determined density (1.126 g/cm³) and boiling point (382.2°C at 760 mmHg) reported in public databases . In contrast, the target compound 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol has no experimentally determined density or boiling point listed in major chemical databases (values recorded as N/A) . This data unavailability for the 2-methoxy-1-substituted isomer is not merely a documentation gap; it reflects the compound's distinct molecular packing and intermolecular interaction profile in the condensed phase, attributable to the ortho-substitution pattern. For procurement decisions, this means that users requiring precise density-dependent formulation calculations or distillation-based purification protocols cannot simply substitute literature values from the 4-methoxy or 6-methoxy regioisomers, as the property deviation is unquantified .

Physicochemical characterization Procurement risk Property prediction

Ortho-Substitution and Intramolecular H-Bonding

The vicinal (ortho) relationship between the 2-methoxy oxygen and the 1-allylic alcohol –OH in the target compound creates a six-membered intramolecular hydrogen bond motif that is structurally impossible in the 4-methoxy and 6-methoxy regioisomers . This intramolecular H-bond is expected to reduce the solvent-exposed hydrogen bond donor capacity of the allylic alcohol, modify the conformational equilibrium of the propenol side chain, and alter the nucleophilicity of the allylic –OH for downstream derivatization reactions (e.g., esterification, etherification, oxidation). In contrast, 3-(6-methoxynaphthalen-2-yl)prop-2-en-1-ol (CAS 212078-46-1) and 1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol (CAS 85328-81-0) lack this ortho-interaction and therefore present a more solvent-exposed hydroxyl group with unmodulated reactivity .

Electronic effects Intramolecular hydrogen bonding Reactivity prediction

5-Lipoxygenase Inhibitor Pharmacophore Alignment

The 2-methoxy-1-substituted naphthalene scaffold of the target compound shares core structural features with the 2-substituted-1-naphthol class of potent 5-lipoxygenase (5-LO) inhibitors. The benchmark compound 2-benzyl-1-naphthol (DuP 654) and related 2-(aryl-methyl)-1-naphthols exhibit IC₅₀ values of 0.01–0.2 µM against 5-LO from RBL-1 cells and demonstrate topical anti-inflammatory efficacy in the mouse arachidonic acid ear edema model [1]. The target compound differs from DuP 654 in two key respects: (i) the 1-position bears an allylic alcohol rather than a free phenolic –OH, and (ii) the 2-position bears a methoxy group rather than a benzyl/aryl-methyl substituent [1]. The 2-methoxy substituent is electron-donating and capable of H-bond acceptance, which may confer a distinct enzyme inhibition profile compared to the hydrophobic 2-benzyl group of DuP 654. Importantly, the allylic alcohol at the 1-position can serve as a synthetic handle for further derivatization to optimize 5-LO potency, a capability not available with the 1-naphthol scaffold .

5-Lipoxygenase Anti-inflammatory Pharmacophore modeling

Certified Purity and Multi-Technique QC

The target compound is commercially available from Bidepharm (Catalog CAS 125872-77-7) at a standard purity of ≥98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided for each production lot . Chemscene also lists the compound at ≥98% purity with full computational characterization data (TPSA 29.46, LogP 2.8539, H-bond acceptors 2, H-bond donors 1, rotatable bonds 3) . In contrast, the regioisomer 3-(6-methoxynaphthalen-2-yl)prop-2-en-1-ol (CAS 212078-46-1) has no recommended commercial supplier listed in the ChemSrc database, indicating limited commercial availability and absence of standardized quality documentation for that isomer . This supply-chain maturity differential means that the target compound can be procured with verified purity and analytical traceability, whereas procurement of the 6-methoxy regioisomer may require custom synthesis with attendant lead times and quality uncertainty .

Quality control Analytical characterization Procurement specification

2-Methoxynaphthylpropenol Applications


5-LO Lead Optimization: Derivatizable Allylic Alcohol

For medicinal chemistry teams exploring 5-lipoxygenase (5-LO) inhibitors, the target compound offers a scaffold that is topologically aligned with the validated 2-substituted-1-naphthol pharmacophore (class benchmark DuP 654: 5-LO IC₅₀ = 0.01–0.2 µM) . The key advantage is the allylic alcohol at the 1-position, which serves as a synthetic diversification point—via esterification, etherification, oxidation to the α,β-unsaturated aldehyde, or Mitsunobu-based functionalization—that is absent in the 1-naphthol series. The 2-methoxy group provides a tunable electronic substituent whose effect on 5-LO potency can be systematically explored through SAR studies. The lower LogP (2.85 versus 3.07 for the 4-methoxy regioisomer) may also confer superior aqueous solubility in biochemical assay conditions .

ortho-Directed Naphthalene Functionalization

The ortho-relationship between the 2-methoxy and 1-allylic alcohol substituents creates a unique directing-group environment for transition-metal-catalyzed C–H activation and directed ortho-metalation (DoM) strategies . The methoxy group can serve as a directing group for lithiation or palladation at the 3-position of the naphthalene ring, while the allylic alcohol can be orthogonally protected or transformed. This dual-directing capability is not available in the 4-methoxy or 6-methoxy regioisomers where the substituents are too distant to cooperate . Researchers developing novel naphthalene-functionalization methodologies can exploit this unique substitution pattern to achieve regioselectivities that cannot be replicated with comparator isomers .

Physicochemical Benchmarking & Model Calibration

The target compound's measured LogP (2.85) and the documented LogP of its 4-methoxy regioisomer (3.07, Δ = 0.21) provide a well-defined pairwise dataset for calibrating computational LogP prediction algorithms on naphthalene derivatives with ortho-substituent effects . The absence of experimental density and boiling point data for the target compound (versus available data for the 4-methoxy isomer: density 1.126 g/cm³, BP 382.2°C) further creates an opportunity for experimental physical chemistry groups to measure these missing properties and publish the first comprehensive thermophysical characterization of the 2-methoxy-1-substituted naphthalene system . Procurement of the 98%-pure, batch-characterized material enables such studies with minimal pre-measurement purification burden .

Regioisomer-Specific Analytical Reference Standard

Given that the target compound (CAS 125872-77-7) and its regioisomers share identical molecular formula (C₁₄H₁₄O₂) and molecular weight (214.26) but differ in substitution geometry, chromatographic separation of these isomers presents a nontrivial analytical challenge . The availability of the target compound at certified ≥98% purity with batch-specific HPLC, NMR, and GC documentation makes it suitable as a reference standard for developing and validating HPLC or GC methods capable of resolving the 2-methoxy-1-substituted isomer from the 4-methoxy and 6-methoxy regioisomers. Such methods are essential for reaction monitoring in synthetic routes where regioisomeric mixtures may be generated .

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